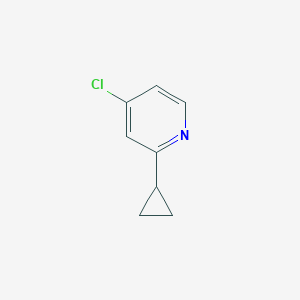

4-Chloro-2-cyclopropylpyridine

Descripción

Overview of Pyridine-Containing Compounds in Organic Synthesis and Life Sciences

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast number of organic compounds. globalresearchonline.netwikipedia.org Its derivatives are integral to numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. rsc.orgnih.gov In the realm of synthetic chemistry, the pyridine ring is a versatile scaffold due to its unique electronic properties, basicity, and ability to participate in a wide range of chemical transformations. wikipedia.orgacs.org

The applications of pyridine-containing compounds in the life sciences are extensive and well-documented. They form the core of a multitude of pharmaceutical agents with a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govopenaccessjournals.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in drug-receptor binding. Furthermore, the pyridine scaffold's stability and potential for functionalization at various positions make it an attractive platform for the design and synthesis of new drug candidates. nih.gov In addition to pharmaceuticals, pyridine derivatives are also key components in the development of agrochemicals, such as herbicides and pesticides. nbinno.com

Historical Context of Halogenated Pyridines in Chemical Research

The introduction of halogen atoms onto the pyridine ring has been a long-standing strategy in organic synthesis to modulate the reactivity and properties of these heterocycles. The halogenation of pyridine is not always straightforward due to the electron-deficient nature of the ring, which can make electrophilic substitution reactions challenging. youtube.comnih.gov Historically, harsh reaction conditions were often necessary to achieve halogenation, and controlling the regioselectivity was a significant hurdle. google.comacs.org

Despite these synthetic challenges, halogenated pyridines have proven to be invaluable intermediates in organic synthesis. nih.gov The halogen atom, typically chlorine or bromine, serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, enabling the construction of complex molecular architectures. The presence of a halogen can also influence the electronic properties of the pyridine ring, affecting its basicity and the reactivity of other positions. Over the years, the development of more sophisticated and selective halogenation methods has expanded the utility of these important building blocks in both academic and industrial research. chemrxiv.orgacs.org

Rationale for Investigating the Cyclopropyl (B3062369) Moiety in Heterocyclic Systems

The cyclopropyl group, a three-membered carbocyclic ring, has gained immense popularity in medicinal chemistry and drug design in recent decades. iris-biotech.denih.gov Its incorporation into heterocyclic systems is a strategic approach to enhance a molecule's pharmacological profile. The unique structural and electronic properties of the cyclopropyl ring impart several advantageous characteristics to a parent molecule.

One of the primary benefits of the cyclopropyl moiety is its ability to confer conformational rigidity. scientificupdate.com This can lead to a more defined orientation of other functional groups, potentially increasing binding affinity to a biological target. iris-biotech.de Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other functionalities, such as a gem-dimethyl group or a vinyl group, to improve metabolic stability. researchgate.net The strained C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, which can influence electronic interactions. nih.gov From a pharmacokinetic perspective, the introduction of a cyclopropyl group can lead to increased potency, enhanced metabolic stability by blocking sites of oxidation, and improved solubility. researchgate.nethyphadiscovery.com These favorable attributes have led to the inclusion of the cyclopropyl moiety in a number of approved drugs.

Scope and Importance of 4-Chloro-2-cyclopropylpyridine in Contemporary Chemical and Biological Research

This compound stands at the confluence of the advantageous properties of its constituent parts: a halogenated pyridine core and a cyclopropyl substituent. While specific, in-depth research on this particular molecule is still emerging, its potential as a valuable building block in organic synthesis and medicinal chemistry is significant. The chlorine atom at the 4-position provides a reactive site for the introduction of diverse functionalities through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for screening. nbinno.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHHFWJKUXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731462 | |

| Record name | 4-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-52-5 | |

| Record name | 4-Chloro-2-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Chloro 2 Cyclopropylpyridine and Its Precursors

Retrosynthetic Analysis of the 4-Chloro-2-cyclopropylpyridine Core

Strategy A: Late-Stage Chlorination

This approach involves the disconnection of the C4-Cl bond, identifying 2-cyclopropylpyridine (B3349194) as the immediate precursor. This strategy prioritizes the early introduction of the cyclopropyl (B3062369) group onto the pyridine (B92270) ring, followed by a regioselective chlorination at the C4 position. This pathway relies on the availability of robust methods for the synthesis of 2-substituted pyridines and the ability to control the selectivity of the subsequent halogenation step.

Strategy B: Late-Stage Cyclopropylation

Alternatively, disconnection of the C2-cyclopropyl bond points to a 2,4-dichloropyridine or a related 4-chloropyridine (B1293800) derivative as the key intermediate. This strategy hinges on the regioselective installation of the cyclopropyl group, typically via a cross-coupling reaction, onto a pre-functionalized and readily available 4-chloropyridine scaffold. The success of this approach is dependent on the differential reactivity of the halogen atoms in a dihalopyridine precursor or the selective activation of the C2 position for coupling.

A deeper retrosynthetic cut involves the deconstruction of the pyridine ring itself, which opens up a variety of classical and modern synthetic methods for assembling the heterocyclic core from acyclic precursors.

Classical and Modern Approaches to Pyridine Ring Formation Relevant to the Compound

The construction of the pyridine ring is a foundational aspect of the synthesis of this compound. Both classical condensation reactions and modern catalytic methods offer viable routes to appropriately substituted pyridine intermediates.

Classical Pyridine Syntheses

Hantzsch Pyridine Synthesis : This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. rasayanjournal.co.ingoogle.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. rasayanjournal.co.in To be relevant for the synthesis of a 2,4-disubstituted pyridine, this method would require careful selection of the starting materials to achieve the desired substitution pattern after aromatization and potential decarboxylation.

Guareschi-Thorpe Synthesis : This method provides access to substituted 2-hydroxypyridines (or their tautomeric 2-pyridones) through the condensation of a β-dicarbonyl compound with a cyanoacetamide or related active methylene compound in the presence of a base. nih.gov The resulting pyridone can then be converted to the corresponding chloropyridine.

Modern Pyridine Syntheses

Transition-Metal-Catalyzed Cycloadditions : Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for pyridine synthesis. These methods, often involving [2+2+2] or [4+2] cycloadditions of alkynes, nitriles, and other unsaturated precursors, can provide rapid access to highly substituted pyridines.

C-H Activation Strategies : Direct C-H functionalization has become a powerful tool for the synthesis and modification of heterocyclic compounds. jwpharmlab.comnih.gov While often used to modify an existing pyridine ring, C-H activation can also be integrated into cascade reactions that culminate in the formation of the pyridine core.

Introduction of the Cyclopropyl Group onto the Pyridine Scaffold

The installation of the cyclopropyl group is a critical step in the synthesis of this compound. This can be achieved either before or after the formation of the pyridine ring, with cross-coupling reactions being the most prevalent methods for its introduction onto a pre-formed heterocyclic scaffold.

Cyclopropylation Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Negishi Coupling)

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation, tolerant of a wide range of functional groups. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of 2-cyclopropylpyridine derivatives, cyclopropylboronic acid or its esters are coupled with a 2-halopyridine.

The reaction of cyclopropylboronic acid with aryl and heteroaryl bromides has been shown to proceed in good to excellent yields. nih.gov Optimized conditions often involve a palladium catalyst such as palladium acetate (Pd(OAc)2) with a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (Pcy3) and a base such as potassium phosphate (K3PO4) in a solvent system like toluene and water. nih.gov The use of potassium cyclopropyltrifluoroborate has also been demonstrated to be effective for coupling with aryl and heteroaryl chlorides, which are often less expensive but also less reactive starting materials. researchgate.net

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is a powerful tool for the preparation of substituted pyridines and bipyridines. acs.orgmdpi.com For the introduction of a cyclopropyl group, a cyclopropylzinc halide would be coupled with a 2-halopyridine. The Negishi coupling is known for its high functional group tolerance and can be particularly useful when other cross-coupling methods are not effective. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst System | Reagents | Base | Solvent | Temperature | Yield (%) |

| Suzuki-Miyaura | Pd(OAc)2 / Pcy3 | Cyclopropylboronic acid, Aryl/Heteroaryl Bromide | K3PO4 | Toluene/H2O | 100 °C | 49-97 nih.gov |

| Suzuki-Miyaura | Pd(OAc)2 / XPhos | Potassium cyclopropyltrifluoroborate, Aryl/Heteroaryl Chloride | K2CO3 | CPME/H2O | 100 °C | 60-95 researchgate.net |

| Negishi | Pd(PPh3)4 | Organozinc pyridyl reagent, 2-Bromopyridine | - | THF | Reflux | 50-98 libretexts.org |

This is an interactive data table. Users can sort and filter the data as needed.

Alternative Cyclopropyl Installation Strategies

Beyond the widely used Suzuki-Miyaura and Negishi couplings, other methods can be employed to install a cyclopropyl group.

Grignard Reagent-Based Cross-Coupling : Cyclopropylmagnesium bromide can be used in palladium-catalyzed cross-coupling reactions with aryl bromides. researchgate.net The addition of zinc halides can mediate these reactions, improving yields. researchgate.net Purple light has also been shown to promote the coupling of Grignard reagents with bromopyridines without the need for a transition metal catalyst. thieme.de

From Pyridine N-oxides : The addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines after subsequent treatment with acetic anhydride. nih.gov This provides a potential route to 2-cyclopropylpyridine from pyridine N-oxide and cyclopropylmagnesium bromide.

Selective Chlorination and Halogenation Techniques at the Pyridine Ring

The introduction of a chlorine atom specifically at the 4-position of the pyridine ring is a crucial step in one of the primary synthetic strategies. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions and often results in a mixture of isomers. nih.gov Therefore, regioselective methods are essential.

Regioselective Halogenation Methods

Halogenation of Pyridine N-oxides : The formation of a pyridine N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. This allows for regioselective chlorination under milder conditions. The N-oxide can then be removed in a subsequent reduction step to yield the 4-chloropyridine derivative. Reagents such as oxalyl chloride or phosphorus oxychloride can be used for the chlorination of pyridine N-oxides.

Phosphonium Salt Displacement : A modern approach to the selective halogenation of pyridines involves the formation of a phosphonium salt at the 4-position. nih.govacs.org This is achieved by reacting the pyridine with a phosphine reagent. The resulting phosphonium salt can then be displaced by a halide nucleophile, such as lithium chloride, in an SNAr-type reaction to afford the 4-halopyridine. nih.govacs.org This method has been shown to be effective for a broad range of unactivated pyridines. nih.gov

Directed Metalation : In some cases, directing groups on the pyridine ring can be used to achieve regioselective metalation, followed by quenching with a chlorine source. However, for 2-substituted pyridines, achieving selectivity at the 4-position can be challenging.

The choice of synthetic strategy for this compound depends on the availability of starting materials, the desired scale of the synthesis, and the functional group tolerance of the intermediates. Both late-stage chlorination of a 2-cyclopropylpyridine precursor and late-stage cyclopropylation of a 4-chloropyridine derivative represent viable and powerful approaches to this important synthetic building block.

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone in the synthesis of halo-substituted pyridines. In the context of this compound, a common and effective method involves the conversion of a 4-hydroxy or 4-pyridone precursor to the desired 4-chloro derivative. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. masterorganicchemistry.com

The choice of chlorinating agent and reaction conditions is crucial for achieving high yields and minimizing side products. While phosphorus oxychloride is widely used, other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be employed, often in the presence of a solvent such as dichloromethane or chlorobenzene. google.compatsnap.com The reaction temperature is typically elevated to facilitate the conversion.

Table 1: Halogen Exchange Reaction for Pyridone Chlorination

| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Cyclopropylpyridin-4-ol | POCl₃ | Dichloromethane | 70-75 | This compound | ~70 | masterorganicchemistry.comgoogle.compatsnap.com |

| Pyridine | SOCl₂ | Ethyl Acetate | 70-75 | 4-Chloropyridine Hydrochloride | ~52 | patsnap.com |

| Pyridine | PCl₅ | Chlorobenzene | 70-75 | 4-Chloropyridine Hydrochloride | Not Specified | patsnap.com |

Synthesis of Key Intermediates Leading to this compound

The synthesis of the precursor amine, 2-cyclopropylpyridin-4-amine, is a critical step that often precedes the introduction of the chloro substituent via a Sandmeyer reaction. One common route to this amine is through the nucleophilic aromatic substitution (SɴAr) of this compound with ammonia or a protected amine equivalent. chemicalbook.com However, for the synthesis of the amine as a precursor itself, other methods are employed.

A plausible synthetic route involves the reduction of a corresponding nitro compound, 4-nitro-2-cyclopropylpyridine. The reduction of nitroarenes to arylamines can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a platinum catalyst) or metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). youtube.com

Alternatively, amination of a pre-functionalized pyridine ring can be accomplished. For instance, a suitably substituted pyridine can undergo amination through processes like the Chichibabin reaction, although this is less common for 4-aminopyridine synthesis. More contemporary methods involve palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of a halo-pyridine with an amine source. wikipedia.org

The Sandmeyer reaction is a powerful tool for converting an aromatic primary amine into a halide, which is particularly relevant for the synthesis of this compound from its 4-amino precursor. mnstate.edunih.gov The process involves two main steps: the diazotization of the amine followed by the copper(I) salt-catalyzed displacement of the diazonium group. mnstate.edu

Diazotization: The first step is the formation of a diazonium salt from the primary aromatic amine. This is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. youtube.comnih.gov

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride atom, releasing nitrogen gas. mnstate.edumdpi.com The reaction is an example of a radical-nucleophilic aromatic substitution. mnstate.edu While effective, the Sandmeyer reaction with aminopyridines can sometimes present challenges, such as lower yields compared to aniline derivatives, necessitating careful optimization of reaction conditions. mdpi.com

Table 2: Representative Conditions for Diazotization-Sandmeyer Reaction of Aminopyridines

| Amine Precursor | Diazotizing Agent | Acid | Catalyst | Nucleophile Source | Temperature (°C) | Product | Reference |

| 2-Cyclopropylpyridin-4-amine | NaNO₂ | HCl | CuCl | HCl | 0-5 (diazotization), RT to 50 (Sandmeyer) | This compound | mnstate.edunih.govmdpi.com |

| Aniline | NaNO₂ | HCl | CuCl | HCl | 0-5 (diazotization), RT | Chlorobenzene | nih.gov |

| p-Toluidine | NaNO₂ | HCl | CuCl | HCl | 0-5 (diazotization), RT | p-Chlorotoluene | nih.gov |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic strategies for pyridine derivatives heavily rely on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These methods are crucial for constructing the carbon framework of precursors to this compound, for instance, through the introduction of the cyclopropyl group onto a pyridine scaffold.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of synthesizing precursors, this could involve the reaction of a halopyridine with cyclopropylboronic acid or its ester. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For reactions involving less reactive chloro-pyridines, highly active catalyst systems are required. These often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos. researchgate.net Optimization of these parameters is key to achieving high yields and turnover numbers. mdpi.commdpi.com

Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Coupling Partners | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Bromothiophene and Cyclopropylboronic acid | researchgate.net |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 2,4-Dichloropyrimidine and Phenylboronic acid | nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene | 110 | 3-Chloropyridine and Arylboronic acid | Not specified |

| Pd(PEPPSI)(IPr) | IPr | Cs₂CO₃ | Dioxane | 80 | 2,4-Dichloropyridine and Arylboronic acid | researchgate.net |

Flow chemistry has emerged as a powerful technology for the scalable and efficient production of chemical intermediates and active pharmaceutical ingredients. nih.govdurham.ac.uk This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactions, and the potential for automation and multi-step continuous synthesis. nih.gov

For the synthesis of this compound and its intermediates, flow chemistry can be applied to several key steps. For example, halogenation reactions, which can be highly exothermic, are more safely controlled in a flow reactor. durham.ac.uk Similarly, amination reactions of chloropyridines can be performed at high temperatures and pressures in a continuous-flow setup, often without the need for a catalyst, leading to high yields and short reaction times. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for rapid optimization and consistent product quality, making it an attractive option for industrial-scale production. nih.govdurham.ac.uk

Table 4: Comparison of Batch vs. Flow Chemistry for Pyridine Functionalization

| Reaction Type | Method | Conditions | Residence/Reaction Time | Yield (%) | Advantages of Flow | Reference |

| N-Oxidation of Pyridine | Flow | TS-1 catalyst, H₂O₂, Methanol | Minutes | Up to 99 | Safer, greener, more efficient | nih.gov |

| Amination of 2-Chloropyridine (B119429) | Flow | Uncatalyzed, NMP solvent, 260 °C | 20 min | 95 | Short reaction time, high temp, uncatalyzed | nih.gov |

| Hydrogenation of Pyridine | Flow | Pd/C catalyst, 30-80 bar H₂, 60-80 °C | Minutes | High | High pressure/temp, in situ H₂ generation | Not specified |

| Chlorodehydroxylation | Flow | HCl, Capillary reactor | 30 min | Not specified | Milder conditions, continuous process | durham.ac.uk |

One-Pot and Multi-Component Reaction Strategies

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Pyridine | Thionyl chloride | Ethyl acetate | 70-75 | 5 | 4-chloropyridine hydrochloride |

| Pyridine | Phosphorus oxychloride | Dichloromethane | <50 | 5 | 4-chloropyridine hydrochloride |

| Pyridine | Phosphorus pentachloride | Chlorobenzene | <30 | - | 4-chloropyridine hydrochloride |

| N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride | Thionyl chloride | Dichloromethane | 50 | 10 | 4-chloropyridine hydrochloride |

This table presents data on one-pot syntheses of 4-chloropyridine precursors.

Multi-component reactions, which involve the combination of three or more starting materials in a single reaction, are also a powerful tool for the synthesis of highly substituted pyridines. bohrium.comcore.ac.uk The Hantzsch dihydropyridine synthesis, a classic example of a pseudo four-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. thieme.de While not directly applied to this compound, this methodology and its modern variations offer a template for the convergent synthesis of complex pyridine derivatives. The development of a multi-component strategy for this compound would likely involve the creative combination of building blocks containing the cyclopropyl and chloro functionalities or precursors that can be readily converted to these groups.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org

Key areas for the application of green chemistry in the synthesis of this compound include:

Use of Greener Solvents and Reagents: Traditional methods for pyridine synthesis and halogenation often employ hazardous solvents and reagents. nih.gov Green chemistry encourages the use of safer alternatives. For instance, the halogenation of pyridines can be achieved using greener systems like ammonium halide and hydrogen peroxide in acetic acid, which avoids the use of more toxic elemental halogens or harsh chlorinating agents. cdnsciencepub.com The development of solvent-free reaction conditions or the use of water as a solvent are also key goals in green pyridine synthesis. frontiersin.org

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. In the context of pyridine synthesis, various catalysts have been explored to improve reaction efficiency and reduce waste. For the C-C bond formation required to introduce the cyclopropyl group, transition-metal-free conditions are being investigated to avoid the environmental impact associated with heavy metals. researchgate.net

Atom Economy and Waste Reduction: One-pot and multi-component reactions inherently contribute to the principles of atom economy by incorporating a greater proportion of the starting materials into the final product, thus reducing waste. ymerdigital.com Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups also enhances atom economy.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave-assisted synthesis has been successfully applied to the preparation of various pyridine derivatives, offering a greener alternative for the production of this compound and its intermediates.

The following table summarizes the application of green chemistry principles to key reaction types relevant to the synthesis of this compound:

| Reaction Type | Traditional Method | Green Alternative | Green Chemistry Principle(s) |

| Pyridine Ring Synthesis | Condensation reactions with harsh conditions and hazardous reagents. | Multi-component reactions, use of biocatalysts, solvent-free conditions. bohrium.comfrontiersin.org | Atom Economy, Safer Solvents and Reagents, Energy Efficiency |

| Halogenation | Use of elemental halogens, POCl₃, SOCl₂. nih.gov | Ammonium halide/H₂O₂, designed phosphine reagents for selective halogenation. nih.govcdnsciencepub.com | Safer Reagents, High Selectivity, Reduced Waste |

| C-C Bond Formation (Cyclopropylation) | Use of organometallic reagents and transition metal catalysts. | Metal-free C-H functionalization, biocatalysis. researchgate.netnih.gov | Avoidance of Toxic Metals, Catalysis |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of environmentally conscious chemical manufacturing.

Chemical Reactivity and Functionalization of 4 Chloro 2 Cyclopropylpyridine

Reactivity Profile of the Chlorine Atom on the Pyridine (B92270) Ring

The chlorine atom at the C4 position of the pyridine ring is the primary site of reactivity for a wide range of synthetic transformations. Its departure as a chloride ion is facilitated by the electron-deficient nature of the pyridine ring, making it a good leaving group in both nucleophilic substitution and transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic systems like pyridine. youtube.com In the case of 4-Chloro-2-cyclopropylpyridine, the chlorine atom at the 4-position is susceptible to displacement by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient C4 carbon to form a negatively charged intermediate, known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen. For chloropyridines, the general order of reactivity for nucleophilic substitution is 4-chloro > 2-chloro > 3-chloro. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions.

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine would yield the corresponding 4-amino-2-cyclopropylpyridine derivative.

| Nucleophile | Product |

| R-NH₂ (Primary Amine) | 4-(Alkylamino)-2-cyclopropylpyridine |

| R₂NH (Secondary Amine) | 4-(Dialkylamino)-2-cyclopropylpyridine |

| RO⁻ (Alkoxide) | 4-Alkoxy-2-cyclopropylpyridine |

| RS⁻ (Thiolate) | 4-(Alkylthio)-2-cyclopropylpyridine |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The chlorine atom in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl and hetero-biaryl compounds. researchgate.net For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, particularly with less reactive aryl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-2-cyclopropylpyridine derivative. These products are valuable intermediates for the synthesis of more complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides a versatile route to form carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.com The Buchwald-Hartwig amination has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C4 position, offering a direct and efficient route to various 4-amino-2-cyclopropylpyridine derivatives. The choice of a suitable phosphine (B1218219) ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides. jk-sci.comtcichemicals.com

| Coupling Reaction | Reagent | Product |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | 4-Aryl/Vinyl-2-cyclopropylpyridine |

| Sonogashira | R-C≡CH (Terminal Alkyne) | 4-Alkynyl-2-cyclopropylpyridine |

| Buchwald-Hartwig | R¹R²NH (Amine) | 4-(Amino)-2-cyclopropylpyridine |

Beyond palladium-catalyzed reactions, other transition metals can also be employed to functionalize the C-Cl bond of this compound. nih.gov For instance, nickel-catalyzed cross-coupling reactions can sometimes offer complementary reactivity to palladium-based systems, particularly for the activation of less reactive C-Cl bonds. Copper-catalyzed reactions, such as the Ullmann condensation, can be used for the formation of C-O, C-S, and C-N bonds, although they often require harsher reaction conditions than their palladium-catalyzed counterparts. These alternative transition metal-mediated transformations expand the synthetic utility of this compound as a building block in organic synthesis.

Reactivity and Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain, which influences its chemical reactivity. wikipedia.org While generally considered a stable functional group, under specific conditions, the cyclopropyl ring can undergo transformations that involve ring-opening or functionalization of its C-H or C-C bonds.

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions can proceed through various mechanisms, including radical, cationic, or transition metal-mediated pathways. nih.gov

For instance, in the presence of a transition metal catalyst, such as gold, the cyclopropyl group in derivatives of 2-cyclopropylpyridine (B3349194) can undergo ring-opening followed by cycloisomerization to form indolizine (B1195054) structures. rsc.org Radical-mediated ring-opening can also be initiated by the addition of a radical species to the cyclopropane (B1198618) ring, leading to a ring-opened radical intermediate that can be trapped by other reagents. beilstein-journals.org The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropyl ring and the nature of the catalyst or initiator.

Direct functionalization of the C-H bonds of a cyclopropyl group is challenging due to their increased s-character and higher bond dissociation energy compared to alkanes. However, under certain oxidative conditions, the cyclopropyl group can be hydroxylated. This is a transformation that has been observed in metabolic studies of drugs containing a cyclopropyl moiety. hyphadiscovery.com

Halogenation of the cyclopropyl group can be achieved through radical mechanisms. For example, photochemically initiated bromination can lead to the substitution of a hydrogen atom on the cyclopropyl ring with a bromine atom. The reactivity and selectivity of such reactions are dependent on the reaction conditions and the substitution pattern of the cyclopropyl ring.

The inherent strain of the cyclopropyl ring also makes it susceptible to cleavage under certain reductive conditions, although this is less common than ring-opening reactions that lead to more functionalized products.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The reaction requires harsh conditions, and the electrophile typically attacks the C3 and C5 positions, which are less deactivated. quimicaorganica.org

In this compound, the outcome of EAS is governed by the directing effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5).

Chloro Group (C4): A deactivating, ortho-, para-director. It deactivates all ring positions through its inductive effect but directs electrophiles to the C3 and C5 positions via resonance.

Cyclopropyl Group (C2): An activating, ortho-, para-director. It can stabilize an adjacent positive charge, thereby activating the ring towards electrophilic attack.

Considering these competing effects, electrophilic attack is most likely to occur at the C3 or C5 position. The cyclopropyl group at C2 activates the ortho (C3) position, while the chloro group at C4 also directs to the C3 and C5 positions. Therefore, substitution at C3 is electronically favored. For the analogous compound, 4-chloro-2-methylpyridine, nitration with a mixture of nitric and sulfuric acid yields the 3-nitro derivative, demonstrating the directing influence of the substituents overpowering the inherent lack of reactivity of the ring.

| Reaction | Reagents | Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-2-cyclopropyl-3-nitropyridine | Substitution is directed to the C3 position, activated by the C2-cyclopropyl group and directed by the C4-chloro group. |

| Halogenation | Br₂ / FeBr₃ | 4-Chloro-3-bromo-2-cyclopropylpyridine | Similar to nitration, halogenation is expected to occur at the C3 position. |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For pyridine derivatives, the ring nitrogen can act as a DMG, but other substituents can also exert control. harvard.edu The use of hindered bases like lithium diisopropylamide (LDA) is often necessary to prevent nucleophilic addition to the pyridine ring. researchgate.netnih.gov

For this compound, several factors influence the site of metalation:

The pyridine nitrogen directs metalation to the C2 and C6 positions. However, since C2 is already substituted, this effect is limited to C6.

The chloro group at C4 is a known DMG, directing lithiation to the C3 and C5 positions. Studies on 4-chloropyridine (B1293800) have shown that lithiation with LDA occurs regioselectively at the C3 position. researchgate.net

A substituent at the C2 position generally directs lithiation to the C3 position. researchgate.net

Given these influences, there is a competition between lithiation at C3 (directed by the C2-cyclopropyl and C4-chloro groups) and C5 (directed by the C4-chloro group). The combined directing effect of the C2 and C4 substituents makes the C3 position the most probable site for deprotonation, especially with a hindered base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP).

| Base | Likely Site of Lithiation | Subsequent Electrophile (E+) | Product |

| LDA / THF, -78 °C | C3 | D₂O | 4-Chloro-3-deuterio-2-cyclopropylpyridine |

| LDA / THF, -78 °C | C3 | (CH₃)₃SiCl | 4-Chloro-2-cyclopropyl-3-(trimethylsilyl)pyridine |

| LTMP / THF, -78 °C | C3 | CH₃I | 4-Chloro-2-cyclopropyl-3-methylpyridine |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Chloro 2 Cyclopropylpyridine

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Conformation

An experimental single-crystal X-ray diffraction study for 4-chloro-2-cyclopropylpyridine has not been publicly reported. However, a detailed conformational analysis can be inferred from computational modeling and data from analogous structures in the Cambridge Structural Database (CSD).

The molecule consists of a planar pyridine (B92270) ring substituted with a chloro group at the 4-position and a cyclopropyl (B3062369) group at the 2-position. The key conformational parameter is the dihedral angle between the plane of the pyridine ring and the plane of the cyclopropyl ring. Due to steric hindrance between the cyclopropyl protons and the pyridine ring, a perpendicular or near-perpendicular ("bisected") conformation is expected to be the most stable, minimizing steric strain.

Bond lengths and angles are predicted to be consistent with standard values for substituted pyridines and cyclopropyl moieties. The C-Cl bond length is expected to be in the range of 1.73-1.75 Å. The internal angles of the cyclopropyl ring will be approximately 60°, characteristic of its strained three-membered ring structure. The pyridine ring will exhibit typical aromatic C-C and C-N bond lengths.

| Parameter | Predicted Value Range | Description |

| Bond Lengths (Å) | ||

| C-Cl | 1.73 - 1.75 | Carbon-Chlorine single bond from the pyridine ring. |

| C=N (pyridine) | 1.33 - 1.35 | Carbon-Nitrogen double bond within the aromatic pyridine ring. |

| C-C (pyridine) | 1.38 - 1.40 | Aromatic Carbon-Carbon bonds within the pyridine ring. |

| C-C (cyclopropyl) | 1.50 - 1.52 | Carbon-Carbon single bonds forming the strained cyclopropyl ring. |

| C(pyridine)-C(cyclopropyl) | 1.49 - 1.51 | Single bond connecting the aromatic ring to the cyclopropyl substituent. |

| **Bond Angles (°) ** | ||

| C-C-C (cyclopropyl) | ~60 | Internal angles of the three-membered cyclopropyl ring. |

| C-N-C (pyridine) | ~117 | Angle around the nitrogen atom within the pyridine ring. |

| Dihedral Angle (°) | ||

| Pyridine-Cyclopropyl | ~90 | Angle between the plane of the pyridine ring and the cyclopropyl ring plane. |

Note: The data in this table is predictive, based on computational chemistry and values from structurally similar compounds, pending experimental crystallographic analysis.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound molecules would be governed by a combination of weak intermolecular forces. Based on studies of other chloropyridine isomers, several key interactions are anticipated to direct the crystal lattice formation.

π–π Stacking: The electron-deficient pyridine rings are expected to form offset face-to-face π–π stacking interactions. This is a common packing motif in nitrogen-containing aromatic heterocycles, contributing significantly to crystal stability.

C–H···N Interactions: Weak hydrogen bonds involving the hydrogen atoms of the pyridine or cyclopropyl groups and the nitrogen atom of an adjacent pyridine ring are likely to occur. These interactions often form one-dimensional chains or two-dimensional sheets in the crystal structures of related compounds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy provides a fingerprint of the molecule's functional groups. Although an experimental spectrum for this compound is not published, the characteristic vibrational modes can be predicted based on extensive literature on substituted pyridines and cyclopropanes.

Pyridine Ring Modes: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. Ring "breathing" modes, which involve the entire ring expanding and contracting, typically produce a sharp band near 1000 cm⁻¹.

C–H Vibrations: Aromatic C–H stretching from the pyridine ring will be observed above 3000 cm⁻¹. The C–H stretching of the cyclopropyl group typically appears in the 3100-3000 cm⁻¹ range. C–H bending modes for both moieties will be found at lower wavenumbers.

C–Cl Vibrations: The C–Cl stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 800-600 cm⁻¹ region.

Cyclopropyl Ring Modes: The cyclopropyl ring has characteristic deformation modes, often referred to as "ring breathing" or scissoring modes, which can be found in the 1250-1000 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Cyclopropyl) | 3100 - 3020 | Medium | Medium |

| C-H Stretch (Aromatic) | 3080 - 3010 | Medium | Medium |

| C=C / C=N Ring Stretch (Pyridine) | 1600 - 1450 | Strong | Strong |

| C-H In-plane Bend | 1300 - 1100 | Medium-Strong | Weak |

| Cyclopropyl Ring Deformation | 1250 - 1020 | Medium | Medium-Strong |

| Pyridine Ring Breathing | ~1000 | Weak | Strong |

| C-Cl Stretch | 750 - 650 | Strong | Medium |

| C-H Out-of-plane Bend | 900 - 700 | Strong | Weak |

Note: This table presents characteristic frequency ranges for the assigned functional groups based on data from analogous compounds.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. For this analysis to be relevant to this compound, a chiral derivative would need to be synthesized. Chirality could be introduced, for example, by adding a chiral substituent to the pyridine ring or by using a substituted, chiral cyclopropyl group.

A search of the current scientific literature does not reveal any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental CD or ORD data can be presented. Should such a chiral compound be synthesized, CD spectroscopy would be invaluable for determining its absolute configuration by comparing experimental spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations.

Computational and Theoretical Investigations of 4 Chloro 2 Cyclopropylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

In analogous systems like 3-halopyridines, DFT studies using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine optimized molecular structures and total energies in various solvent media. researchgate.net Such calculations for 4-Chloro-2-cyclopropylpyridine would likely reveal the influence of both the electron-withdrawing chlorine atom and the sterically demanding cyclopropyl (B3062369) group on the geometry of the pyridine (B92270) ring. The C-Cl bond length and the bond angles around the substituted carbons would be of particular interest, as would the orientation of the cyclopropyl group relative to the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Based on typical C(sp²)-Cl bond lengths in chloropyridines. |

| C-N-C Bond Angle | ~117° | Typical for substituted pyridines. |

| Cyclopropyl C-C Bond Lengths | ~1.51 Å | Standard for cyclopropyl rings. |

This table is illustrative and actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show the most negative potential located on the nitrogen atom of the pyridine ring, indicating its susceptibility to protonation and interaction with electrophiles. The presence of the electron-withdrawing chlorine atom would lead to a region of positive potential around the carbon atom to which it is attached, making it a potential site for nucleophilic attack. The cyclopropyl group, being a carbon-based substituent, would exhibit a more neutral potential.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents.

In the case of this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the nitrogen atom, reflecting its nucleophilic character. The LUMO, conversely, would likely have significant contributions from the pyridine ring, particularly the carbon atoms bearing the chloro and cyclopropyl substituents. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 to -7.5 | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | -0.5 to -1.5 | Represents the ability to accept electrons (electrophilicity). |

These values are estimations based on similar substituted pyridines and would need to be confirmed by specific calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of the cyclopropyl group introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) and the energy barriers between them. This is achieved by calculating the potential energy surface as a function of key dihedral angles.

A study on 2-cyclopropylpyridine (B3349194) revealed that it exists exclusively in a "bisected" conformation, where the cyclopropyl group is oriented in a specific way relative to the pyridine ring, allowing for favorable orbital interactions. researchgate.net For this compound, a similar analysis would be necessary to determine the preferred orientation of the cyclopropyl group. The interaction between the cyclopropyl ring and the adjacent nitrogen atom, as well as potential steric hindrance with the chloro substituent, would be key factors in determining the lowest energy conformer. The potential energy surface would map the energy changes as the cyclopropyl group rotates around the C-C bond connecting it to the pyridine ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be used to investigate its behavior in different solvent environments. This would provide insights into solvation effects, diffusion rates, and intermolecular interactions. For instance, an MD simulation in an aqueous solution could reveal how water molecules arrange themselves around the polar pyridine nitrogen and the hydrophobic cyclopropyl group. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological context.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed steps of a chemical reaction, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine atom.

Computational studies on the SNAr of 4-chloropyridine (B1293800) have shown that the reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the pyridine ring to form a Meisenheimer-like intermediate, followed by the departure of the chloride ion. stackexchange.com The electron-withdrawing nature of the pyridine nitrogen facilitates this process by stabilizing the negatively charged intermediate. stackexchange.com A computational study of the SNAr reaction of this compound with a nucleophile would involve mapping the reaction pathway, locating the transition state structures, and calculating the activation energy barrier. This would provide a quantitative understanding of the reaction's feasibility and kinetics. It is also possible that for certain nucleophiles, the reaction could proceed through a concerted mechanism, and computational modeling can help distinguish between stepwise and concerted pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjwpharmlab.com For a compound like this compound, QSAR studies would be instrumental in predicting its potential biological effects and in the rational design of new, more potent derivatives. The development of a robust QSAR model is a systematic process that involves several key stages, from data preparation to model validation. jwpharmlab.com

The initial step in developing a predictive QSAR model for this compound and its analogues would involve the compilation of a dataset of structurally related compounds with experimentally determined biological activities. This activity could be, for instance, inhibitory concentration (IC50) or binding affinity (Ki) towards a specific biological target.

The development process would proceed as follows:

Data Set Preparation: A crucial first step is the collection of a series of cyclopropylpyridine derivatives with their corresponding biological activities. This dataset would be divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Model Building: Statistical methods are then employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net

Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive ability. jwpharmlab.com This involves internal validation (e.g., leave-one-out cross-validation) on the training set and external validation on the test set. jwpharmlab.com A statistically significant and predictive QSAR model can then be used to estimate the activity of new, untested compounds. nih.gov

A hypothetical representation of a dataset for developing a QSAR model for this compound derivatives is presented in Table 1.

| Compound | R-group | LogP | Molecular Weight | pIC50 |

|---|---|---|---|---|

| 1 | H | 2.5 | 153.6 | 5.2 |

| 2 | CH3 | 2.8 | 167.6 | 5.5 |

| 3 | OH | 2.1 | 169.6 | 5.8 |

| 4 | NH2 | 1.9 | 168.6 | 6.1 |

| 5 | F | 2.6 | 171.6 | 5.4 |

QSAR models can be broadly categorized into ligand-based and structure-based approaches. The choice between these depends on the availability of structural information for the biological target.

Ligand-Based QSAR:

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches are founded on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For this compound derivatives, a pharmacophore model could reveal the key interaction points required for their biological effect. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. chemmethod.comrsc.org These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. chemmethod.comrsc.org

Structure-Based QSAR:

If the 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR approaches can be utilized.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For this compound, docking studies could elucidate its binding mode within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts.

Receptor-Guided 3D-QSAR: In this approach, the alignment of the molecules in the dataset is guided by their docked poses within the receptor's active site. This can lead to more robust and predictive 3D-QSAR models, as the alignment is based on the actual binding conformations.

The hypothetical statistical parameters for a 3D-QSAR model of this compound derivatives are shown in Table 2.

| Model | q² | r² | PLS Components |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 5 |

| CoMSIA | 0.68 | 0.95 | 6 |

Structure Activity Relationship Sar Studies Centered on 4 Chloro 2 Cyclopropylpyridine Derivatives

Systematic Modification Strategies and Their Impact on Biological Activity

Information regarding the systematic modification of the 4-Chloro-2-cyclopropylpyridine core and the resulting impact on biological activity is not available in the public domain. SAR studies typically involve the synthesis of a series of analogs where specific parts of the molecule are altered to determine the effect of these changes on a compound's potency, selectivity, and pharmacokinetic properties. Without published research on this specific scaffold, no data tables or detailed findings can be presented.

Identification of Key Pharmacophores and Active Motifs

The identification of key pharmacophores and active motifs requires a set of active compounds from which to derive a model of the essential steric and electronic features required for biological activity. As no series of biologically active derivatives of this compound could be identified in the literature, a specific pharmacophore model cannot be described.

Role of the Chlorine Atom in Biological Interactions

While the role of chlorine in medicinal chemistry is well-documented—influencing factors such as metabolic stability, acidity/basicity of nearby functional groups, and providing a potential site for halogen bonding with biological targets—its specific contribution to the biological interactions of this compound derivatives has not been detailed in published studies. Comparative data between the chlorinated scaffold and its non-chlorinated counterpart is necessary to elucidate this role, and such data is not available.

Influence of the Cyclopropyl (B3062369) Moiety on Lipophilicity, Steric Effects, and Conformation

The cyclopropyl group is a versatile substituent in drug design, often used to improve metabolic stability, modulate lipophilicity, and introduce conformational rigidity. It can act as a rigid linker or a bioisostere for other groups. However, specific studies quantifying the influence of the cyclopropyl moiety on the lipophilicity, steric profile, and conformational preferences of the this compound scaffold and how these factors correlate with biological activity are absent from the scientific literature.

Impact of Substituents at Different Pyridine (B92270) Positions on Potency and Selectivity

A comprehensive SAR study would typically explore the effects of adding various substituents at the unoccupied positions of the pyridine ring (positions 3, 5, and 6) of the this compound molecule. This allows for the probing of the surrounding binding pocket to identify regions where additional interactions can be made to enhance potency and selectivity. No such studies on this specific scaffold have been published.

Bioisosteric Replacements and Their Implications for Activity and Metabolism

Bioisosteric replacement is a common strategy in drug optimization to improve a compound's properties. This could involve replacing the chlorine atom with other halogens or a nitrile group, or replacing the cyclopropyl ring with other small alkyl or cyclic groups. Research detailing such bioisosteric modifications on the this compound core and the resulting effects on biological activity and metabolic stability could not be located.

Stereochemical Considerations in SAR Studies

If modifications to the this compound scaffold were to introduce stereocenters, it would be crucial to investigate the biological activities of the individual stereoisomers. Often, one enantiomer or diastereomer is significantly more active than the others. Without any reported synthesis of chiral derivatives of this scaffold, there are no stereochemical considerations to report.

Compound Names Mentioned

Applications of 4 Chloro 2 Cyclopropylpyridine in Medicinal Chemistry Research

Role as a Privileged Scaffold for Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a variety of active drugs. Heterocyclic rings, particularly those containing nitrogen like pyridine (B92270) and its fused bicyclic variants (e.g., pyrazolopyridines), are widely recognized as privileged scaffolds, especially in the development of kinase inhibitors. nih.govnih.gov These structures often act as bioisosteres of the adenine (B156593) ring of ATP, enabling them to interact with the highly conserved hinge region of kinase active sites. nih.gov

While the pyridine ring within 4-Chloro-2-cyclopropylpyridine is a component of many such privileged structures, the specific molecule this compound is more accurately described as a versatile chemical intermediate rather than a privileged scaffold in its own right. Its significance stems from its potential to be elaborated into more complex structures that may target a range of proteins. The strategic placement of the chloro and cyclopropyl (B3062369) groups allows medicinal chemists to explore chemical space and optimize properties like potency, selectivity, and pharmacokinetics in the resulting derivatives. mdpi.com

Design and Synthesis of Novel Therapeutic Agents Utilizing the Pyridine Scaffold

The primary application of this compound in medicinal chemistry is its use as a starting material or key intermediate in the synthesis of potential therapeutic agents. The pyridine nucleus is a core component of numerous bioactive compounds, and functionalized building blocks like this one are essential for drug discovery programs. thieme.de

The design of novel agents often involves leveraging the reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions allow for the facile introduction of a wide array of different chemical groups, enabling the construction of large libraries of related compounds for structure-activity relationship (SAR) studies. The cyclopropyl group at the 2-position can influence the conformation and metabolic stability of the final molecule, potentially leading to improved drug-like properties.

Exploration of Biological Targets and Pathways

While direct biological profiling of this compound is not widely reported, the types of molecules synthesized from similar chloro-pyridine intermediates provide insight into the potential targets and pathways that its derivatives could modulate.

Kinase Inhibition and Selectivity Profiles

There are no specific kinase inhibition data or selectivity profiles available in the public domain for this compound itself. However, the broader class of substituted pyridines and related fused heterocycles is a cornerstone of modern kinase inhibitor development. nih.gov For example, various pyrazolopyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds have been used to create potent and selective inhibitors of oncogenic kinases such as PIM-1. nih.govnih.gov The development of such inhibitors relies on modifying a core scaffold to achieve specific interactions with the target kinase, and a building block like this compound could theoretically be used to synthesize derivatives for screening against kinase panels.

Enzyme Inhibition Studies and Mechanistic Insights

Specific enzyme inhibition studies for this compound have not been identified in the available literature. Its role is confined to being a precursor molecule. The final, more complex molecules derived from it would be the subject of such detailed mechanistic and inhibition studies.

Ligand-Receptor Binding Studies and Affinity Measurements

No ligand-receptor binding studies or specific affinity measurements for this compound are publicly documented. Research in this area focuses on the final compounds designed to interact with specific receptors. For instance, derivatives of tetrahydropyridino-pyrimidines have been synthesized and evaluated for their binding affinity to targets like the corticotropin-releasing factor (CRF1) receptor, demonstrating the utility of the broader pyrimidine (B1678525) class in receptor-targeted drug design. nih.gov

Interaction with Other Biological Macromolecules

Information regarding the interaction of this compound with other biological macromolecules is not available. Such studies are typically performed on molecules that have shown initial biological activity in screening assays. As a chemical building block, this compound has not been the subject of these detailed biological investigations.

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the direct application of this compound in the development of anticancer, antiviral, antimicrobial, or anti-inflammatory agents as outlined in the requested sections.

The search for detailed research findings on the bioactivity of this compound itself or its direct derivatives within these specific areas of medicinal chemistry did not yield relevant results. The scientific studies available focus on compounds with related structural motifs, such as other chloropyridine, chloropyrimidine, or cyclopropane-containing molecules. However, per the strict instructions to focus solely on "this compound," these findings on analogous but structurally distinct compounds cannot be presented.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the applications of this compound in the specified areas of medicinal chemistry research at this time. Further research would be required to elucidate the potential therapeutic activities of this specific compound.

Applications of 4 Chloro 2 Cyclopropylpyridine in Agrochemical Research

Role as a Building Block for New Agrochemical Active Ingredients

4-Chloro-2-cyclopropylpyridine serves as a key building block in the synthesis of more complex agrochemical active ingredients. The pyridine (B92270) nucleus is a common feature in a number of bioactive compounds, making derivatives of this scaffold attractive for synthetic chemists. thieme.de The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This versatility is crucial for the modular assembly of new molecular architectures with desired physicochemical and biological properties. thieme.de

The synthesis of novel agrochemicals often involves a multi-step process where a core structure, or scaffold, is systematically modified to enhance its activity against a target pest or weed while minimizing its impact on the crop and the environment. gugupharm.com Chlorinated pyridine derivatives, such as this compound, are important intermediates in this process. agropages.comchemicalbook.com The cyclopropyl (B3062369) group at the 2-position can also influence the biological activity and metabolic stability of the final product. The strategic combination of the reactive chloro-substituent and the cyclopropyl moiety makes this compound a valuable starting material for generating diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.

Development of Novel Herbicides and Pesticides Based on the Scaffold

The 4-chloro-pyridine scaffold is a well-established feature in a number of commercial and investigational herbicides and pesticides. agropages.comnih.gov For instance, 4-amino-2-chloropyridine (B126387) is a precursor to plant growth regulators and has inherent activity against various plant pathogens. chemicalbook.com Research into compounds with similar structural motifs, such as 4-chloro-2-arylpyrimidines, has demonstrated their potential as highly active herbicides. digitellinc.com

The development of new active ingredients based on the this compound scaffold follows a rational design approach, often guided by existing knowledge of successful agrochemicals. nih.govsemanticscholar.org By modifying the substituents on the pyridine ring, researchers can fine-tune the compound's mode of action, spectrum of activity, and crop selectivity. mdpi.com The introduction of the cyclopropyl group can confer unique properties, potentially leading to novel modes of action or improved efficacy against resistant pest populations. The ultimate goal is to develop products that offer superior performance in the field, providing farmers with new tools for integrated pest management. nih.gov

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of an agrochemical is intimately linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are therefore a cornerstone of agrochemical research, providing insights into how modifications to a chemical scaffold influence its efficacy. For derivatives of this compound, SAR studies would systematically explore the impact of altering the substituents on the pyridine ring.

Key aspects of SAR investigations include:

The nature of the substituent at the 4-position: Replacing the chlorine atom with different functional groups can dramatically alter the compound's interaction with its biological target.

Modification of the cyclopropyl group: While the cyclopropyl moiety itself is a key feature, substitutions on this ring could further modulate activity.

Through these systematic modifications, researchers can build a comprehensive understanding of the structural requirements for optimal activity, guiding the design of more potent and selective agrochemicals.

Studies on Efficacy and Selectivity in Crop Protection

A critical aspect of agrochemical development is the evaluation of a compound's efficacy against target pests and its selectivity towards the crop. nih.gov For herbicides derived from the this compound scaffold, efficacy studies would involve testing against a broad spectrum of weed species to determine the range of controllable weeds. mdpi.com These studies are typically conducted in controlled environments, such as greenhouses, before moving to field trials.

Selectivity, or crop safety, is of paramount importance. An ideal herbicide must effectively control weeds without causing harm to the cultivated crop. epo.org Studies on selectivity would assess the impact of the compound on various crop species at different growth stages. The goal is to identify a "therapeutic window" where the application rate is high enough to control weeds but low enough to be safe for the crop. The unique substitutions on the this compound scaffold can play a significant role in achieving the desired balance of high efficacy and crop selectivity.

Environmental Fate and Degradation Pathways of Agrochemicals Incorporating the Scaffold

The environmental fate of a pesticide is a key consideration in its development and registration. researchgate.net For agrochemicals derived from this compound, understanding their persistence, mobility, and degradation in soil and water is crucial. The degradation of pesticides in the environment is influenced by a combination of biotic and abiotic factors. mdpi.com

Microbial degradation is often the primary mechanism for the breakdown of organic pesticides in the soil. aloki.hu Studies on compounds with similar structures, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), have shown that soil microorganisms can metabolize the compound through a series of enzymatic reactions, ultimately leading to the cleavage of the aromatic ring. nih.govnih.gov The degradation pathway often involves the formation of intermediate metabolites, which must also be assessed for their potential environmental impact. researchgate.net

Abiotic factors such as sunlight (photodegradation), water (hydrolysis), and soil pH can also contribute to the degradation of agrochemicals. nih.gov The persistence of a pesticide, often expressed as its half-life in soil or water, is a critical parameter in environmental risk assessment. mdpi.com The specific chemical properties of derivatives of this compound will determine their susceptibility to these various degradation processes.

Insecticidal and Fungicidal Activity Investigations

The pyridine scaffold is present in numerous insecticides and fungicides, and derivatives of this compound are being investigated for their potential in these areas as well. rudn.runih.gov The search for new insecticidal and fungicidal compounds is driven by the need to manage pest resistance and to develop products with improved safety profiles.

In fungicidal research, novel compounds are screened against a panel of economically important plant pathogens. mdpi.com The data below illustrates the fungicidal activity of some pyridine and pyrimidine (B1678525) derivatives against various fungal species.

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |

| 4f | Rhizoctonia solani | 12.68 | mdpi.com |

| 4f | Fusarium graminearum | 29.97 | mdpi.com |

| 4f | Exserohilum turcicum | 29.14 | mdpi.com |

| 4f | Colletotrichum capsica | 8.81 | mdpi.com |

| 4q | Rhizoctonia solani | 38.88 | mdpi.com |

| 4q | Fusarium graminearum | 149.26 | mdpi.com |

| 4q | Exserohilum turcicum | 228.99 | mdpi.com |

| 4q | Colletotrichum capsica | 41.67 | mdpi.com |

Similarly, in insecticidal research, new molecules are tested against a range of insect pests. mdpi.comnih.gov The following table shows the insecticidal activity of selected compounds against Mythimna separata.

| Compound ID | Concentration (mg/L) | Insecticidal Activity (%) | Reference |

| 8c | 4 | 90 | mdpi.com |

| 8q | 4 | 100 | mdpi.com |

| 8i | 0.8 | 60 | mdpi.com |

| 8q | 0.8 | 80 | mdpi.com |

| Chlorantraniliprole (Control) | 4 | - | mdpi.com |

These investigations aim to identify lead compounds with high potency against target pests and low toxicity to non-target organisms, including beneficial insects and pollinators. The unique structural features of this compound derivatives offer the potential for the discovery of new insecticidal and fungicidal modes of action.